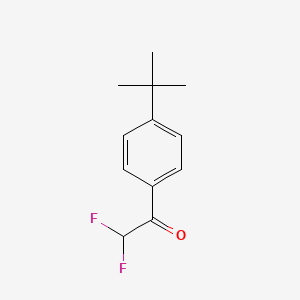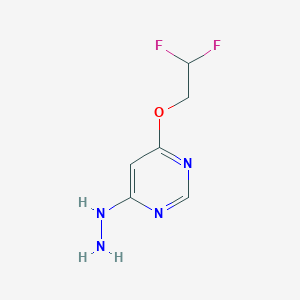
1-(4-tert-Butylphenyl)-2,2-difluoroethanone
Descripción general
Descripción
1-(4-tert-Butylphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a difluoroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butylphenyl)-2,2-difluoroethanone can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone . This reaction can be optimized using microwave irradiation to increase yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen-Schmidt condensation reactions, utilizing catalysts such as NaOH or Ba(OH)₂ under controlled temperature conditions . The use of microwave-assisted synthesis can also be scaled up for industrial applications to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-tert-Butylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as Cl₂, Br₂, and H₂SO₄ are commonly used.
Reduction: NaBH₄ or LiAlH₄ in solvents like ethanol or ether.
Oxidation: Oxidizing agents like KMnO₄ or CrO₃.
Major Products:
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-(4-tert-Butylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-tert-Butylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The tert-butyl group influences the reactivity of the phenyl ring, making it more susceptible to electrophilic attack . The difluoroethanone moiety can participate in various redox reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the difluoroethanone moiety.
4-tert-Butylphenylacetylene: Contains a similar phenyl ring with a tert-butyl group but has an acetylene group instead of difluoroethanone.
Uniqueness: 1-(4-tert-Butylphenyl)-2,2-difluoroethanone is unique due to the presence of both the tert-butyl group and the difluoroethanone moiety, which confer distinct chemical properties and reactivity patterns .
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPUKBIBYXOXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B7973124.png)





![3-[(4-Chloro-3-fluorophenoxy)methyl]piperidine](/img/structure/B7973155.png)

![1-[4-Bromo-2-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B7973171.png)

